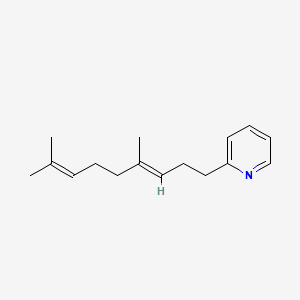
2-(4,8-Dimethylnona-3,7-dienyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,8-Dimethylnona-3,7-dienyl)pyridine is an organic compound with the molecular formula C16H23N It is characterized by a pyridine ring substituted with a 4,8-dimethylnona-3,7-dienyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,8-Dimethylnona-3,7-dienyl)pyridine typically involves the reaction of pyridine with a suitable precursor of the 4,8-dimethylnona-3,7-dienyl group. One common method is the alkylation of pyridine using 4,8-dimethylnona-3,7-dienyl halide under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the alkylation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4,8-Dimethylnona-3,7-dienyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds in the 4,8-dimethylnona-3,7-dienyl group.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Hydrogenated derivatives of this compound.
Substitution: Alkylated or acylated pyridine derivatives.
Applications De Recherche Scientifique
2-(4,8-Dimethylnona-3,7-dienyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2-(4,8-Dimethylnona-3,7-dienyl)pyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the pyridine ring allows for π-π interactions with aromatic amino acids in proteins, while the 4,8-dimethylnona-3,7-dienyl group can engage in hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4,8-Dimethylnona-3,7-dienyl)quinoline: Similar structure but with a quinoline ring instead of pyridine.
2-(4,8-Dimethylnona-3,7-dienyl)isoquinoline: Contains an isoquinoline ring.
2-(4,8-Dimethylnona-3,7-dienyl)pyrimidine: Pyrimidine ring instead of pyridine.
Uniqueness
2-(4,8-Dimethylnona-3,7-dienyl)pyridine is unique due to its specific substitution pattern and the presence of both a pyridine ring and a 4,8-dimethylnona-3,7-dienyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
51082-21-4 |
|---|---|
Formule moléculaire |
C16H23N |
Poids moléculaire |
229.36 g/mol |
Nom IUPAC |
2-[(3E)-4,8-dimethylnona-3,7-dienyl]pyridine |
InChI |
InChI=1S/C16H23N/c1-14(2)8-6-9-15(3)10-7-12-16-11-4-5-13-17-16/h4-5,8,10-11,13H,6-7,9,12H2,1-3H3/b15-10+ |
Clé InChI |
ZNQSUAAJUQLBDE-XNTDXEJSSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CCC1=CC=CC=N1)/C)C |
SMILES canonique |
CC(=CCCC(=CCCC1=CC=CC=N1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















